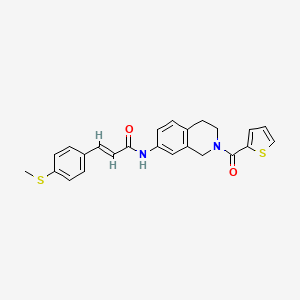
(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acrylamide derivative, containing a thiophene-2-carbonyl group and a tetrahydroisoquinoline group. Acrylamides are organic compounds that are used in various industrial processes and have been studied for their potential health effects . Thiophene is a heterocyclic compound that is used in research and drug discovery . Tetrahydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound, which is often found in alkaloids and is used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a double bond (indicated by the “E” configuration), a methylthio group attached to a phenyl ring, a thiophene-2-carbonyl group, and a tetrahydroisoquinoline group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The acrylamide group could potentially undergo polymerization or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Tyrosine Kinase Inhibitors
Compounds structurally related to "(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide" have been studied as tyrosine kinase inhibitors. These inhibitors target the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that drive cancer cell proliferation and survival. The research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, for instance, demonstrates the critical role of the acrylamide moiety in achieving potent, irreversible inhibition of EGFR. These findings underscore the compound's relevance in the development of new anticancer therapies (Smaill et al., 2001).
Antitumor Agents
Quinolinyl acrylate derivatives, which share a core structural similarity with the compound , have shown promise as antitumor agents. A study involving a series of new quinolinyl acrylate derivatives evaluated against human prostate cancer cells in vitro and in vivo revealed significant antitumor activity. This suggests the potential utility of the compound in the design and development of new chemotherapeutic agents (Rodrigues et al., 2012).
Dopamine D3 Receptor Ligands
Research on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound , has led to the development of novel, selective dopamine D3 receptor antagonists. These compounds are of interest for their potential therapeutic applications in treating neuropsychiatric disorders, including drug addiction and schizophrenia. The ability to fine-tune the arylamide and tetrahydroisoquinoline substructures for improved selectivity and affinity highlights the compound's relevance in neuroscience research (Mach et al., 2004).
Organic Synthesis and Medicinal Chemistry Building Blocks
The compound , with its acrylamide functionality and heterocyclic components, serves as a valuable building block in organic synthesis. Its structural features enable its use in constructing complex molecules with potential biological activities. Research into similar structures has led to the synthesis of diverse heterocyclic compounds, including isoquinolines and tetrahydroisoquinolines, which are key scaffolds in medicinal chemistry (Dyachenko & Vovk, 2012).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals, given the presence of the thiophene and tetrahydroisoquinoline groups, which are found in many biologically active compounds .
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-11,14-15H,12-13,16H2,1H3,(H,25,27)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLGMDHDGPODU-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
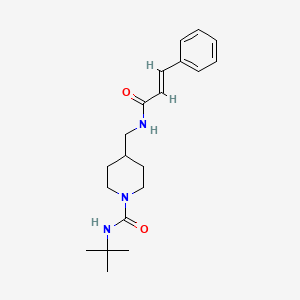
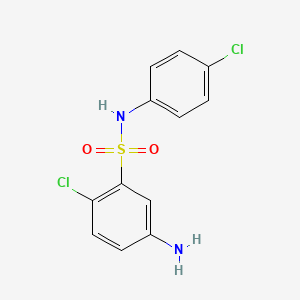
![2-chloro-6-[4-[(Z)-3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile](/img/structure/B2835533.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)
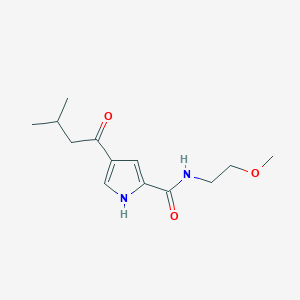
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2835540.png)
![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2835542.png)
![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)
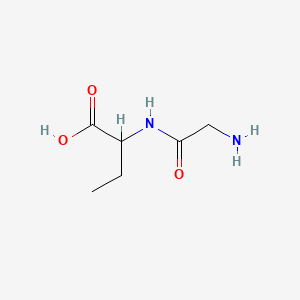
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)

